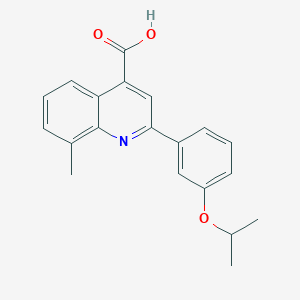

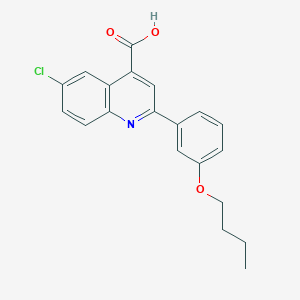

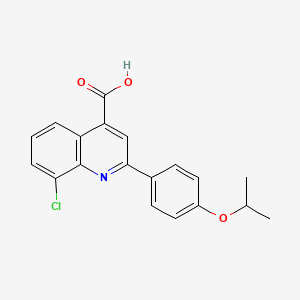

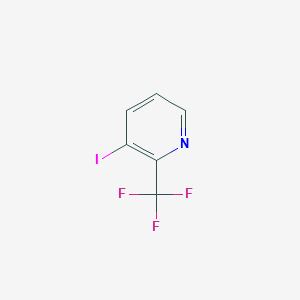

![molecular formula C10H13N3O4S B1344449 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid CAS No. 1119449-70-5](/img/structure/B1344449.png)

3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid

Übersicht

Beschreibung

The compound 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid is a derivative of oxadiazole, a heterocyclic compound that has garnered interest in pharmaceutical chemistry due to its potential biological activities. The presence of the cyclopropylamino group and the propanoic acid moiety suggests that this compound could have unique chemical and physical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related oxadiazole derivatives has been explored in various studies. For instance, the synthesis of 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylic acid, which shares a similar oxadiazole core and cyclopropyl group, has been reported to have challenges with conventional methods due to the use of hazardous oxidants and low yields . Another study describes the synthesis of 1,3,4-oxadiazole derivatives, which were obtained by reacting carboxylic acid derivatives with various reagents to introduce the oxadiazole moiety . Although the specific synthesis of 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid is not detailed, these studies provide insight into potential synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by spectroscopic methods such as IR, 1H, and 13C NMR spectroscopy, as well as elemental analysis . These techniques confirm the presence of the oxadiazole ring and the substituents attached to it. The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Oxadiazole derivatives can participate in various chemical reactions due to their reactive nature. For example, a novel condensing agent based on an oxadiazole derivative has been used for the preparation of amides, esters, and other compounds under mild conditions . This suggests that the oxadiazole moiety in the compound of interest could also be reactive and serve as a key functional group in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, melting point, and reactivity. The biological activity of these compounds, including antioxidant, antimicrobial, and plant growth regulating properties, has been evaluated, indicating that they could have significant applications in pharmaceuticals and agriculture . The specific properties of 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid would need to be determined experimentally, but the related studies suggest promising potential.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has extensively explored the synthesis and structural characterization of 1,2,4-oxadiazole derivatives and their analogs, revealing their potential in various scientific applications. For instance, the synthesis of heterocycles from arylation products of unsaturated compounds has been demonstrated, highlighting the formation of 1,2,4-thiadiazole, 1,3,4-oxadiazole, and triazolothiadiazole derivatives (Gorak et al., 2009) Synthesis of heterocycles from arylation products of unsaturated compounds. Additionally, the automated production of a sphingosine-1 phosphate receptor 1 (S1P1) PET radiopharmaceutical using a related oxadiazole structure highlights its significance in imaging and diagnostic applications (Luo et al., 2019) Automated production of a sphingosine-1 phosphate receptor 1 (S1P1) PET radiopharmaceutical.

Applications in Medicinal Chemistry

The compound's derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. A study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines reported their evaluation as anticancer agents, highlighting the chemical versatility and therapeutic potential of oxadiazole derivatives (Redda & Gangapuram, 2007) Synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. Another study by Liszkiewicz et al. (2003) explored the anti-proliferative activity of new oxadiazole derivatives, underscoring the compound's relevance in developing novel anticancer therapies Synthesis and anti-proliferative activity in vitro of new 5-(2-amino-3-pyridyl)-2-thioxo-3H - 1 ,3 ,4-oxadiazole derivatives.

Corrosion Inhibition

Oxadiazole derivatives have also been investigated for their role in corrosion inhibition, a key area in materials science. A study demonstrated the effectiveness of synthesized oxadiazole derivatives in controlling mild steel dissolution, providing insights into their application as corrosion inhibitors in industrial settings (Kalia et al., 2020) Synthesized oxadiazole derivatives as benign agents for controlling mild steel dissolution.

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[[5-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4S/c14-8(15)3-4-18-5-7-12-10(17-13-7)9(16)11-6-1-2-6/h6H,1-5H2,(H,11,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJXHPNMSYMQDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=NC(=NO2)CSCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301129909 | |

| Record name | 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid | |

CAS RN |

1119449-70-5 | |

| Record name | 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301129909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

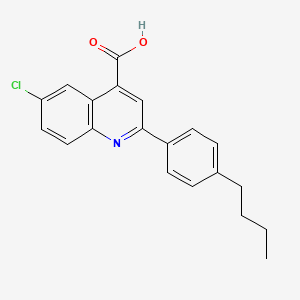

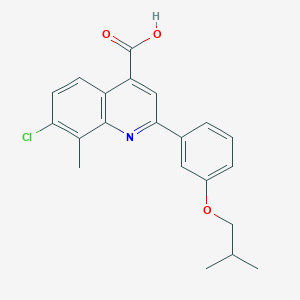

![[(5-Fluoro-1H-benzimidazol-2-yl)methoxy]-acetic acid](/img/structure/B1344373.png)